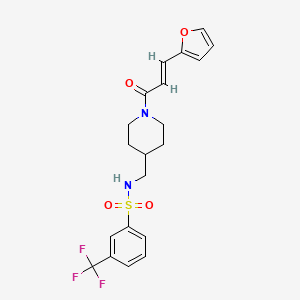

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O4S/c21-20(22,23)16-3-1-5-18(13-16)30(27,28)24-14-15-8-10-25(11-9-15)19(26)7-6-17-4-2-12-29-17/h1-7,12-13,15,24H,8-11,14H2/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQFSIHVJVCFJD-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic molecule with significant potential biological activity. Its structure includes a furan ring, a piperidine moiety, and a sulfonamide group, which contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 442.45 g/mol. The presence of the furan ring suggests potential interactions with biological systems, while the sulfonamide group is commonly associated with antibacterial properties. Additionally, the trifluoromethyl group enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as phospholipase A2, which plays a critical role in inflammatory processes. For instance, related benzenesulfonamides have demonstrated significant inhibition of arachidonic acid release from membranes, indicating their potential as anti-inflammatory agents .

- Antimicrobial Activity : The sulfonamide moiety is known for its antibacterial effects. Compounds with similar structures have been effective against various bacterial strains, suggesting that this compound may exhibit similar properties.

- Anticancer Potential : Preliminary studies indicate that compounds featuring furan and piperidine groups can interact with cancer-related pathways. The structural characteristics of this compound may allow it to target specific receptors or enzymes involved in tumorigenesis .

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

Table 1: Summary of Biological Activity Studies

Case Studies

- Phospholipase A2 Inhibitors : A study demonstrated that certain benzenesulfonamides significantly reduced myocardial infarction size in animal models when administered prior to ligation, highlighting their therapeutic potential in cardiovascular diseases .

- Anticancer Research : Research into compounds with similar furan and piperidine structures has shown promising results in inhibiting cancer cell growth through modulation of signaling pathways involved in cell proliferation and survival .

- Antimicrobial Efficacy : Investigations into the antibacterial properties of related sulfonamides have revealed effective inhibition against a range of pathogenic bacteria, supporting further exploration of this compound’s potential as an antibiotic agent .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic properties, particularly in the following areas:

a. Anticancer Activity

The structural components of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide suggest interactions with cancer cell pathways. The furan ring is known to enhance biological activity due to its ability to participate in electron transfer processes and form reactive intermediates that can target cancer cells effectively.

b. Anti-inflammatory Properties

Research indicates that compounds with similar sulfonamide structures exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). The trifluoromethyl group may enhance the lipophilicity and bioavailability of the compound, making it a candidate for further studies in inflammatory disease models .

Pharmacology

a. Mechanism of Action

The proposed mechanism of action for this compound involves the inhibition of specific enzymes or receptors associated with disease pathways. For instance, sulfonamide derivatives often act as competitive inhibitors of bacterial dihydropteroate synthase, which is crucial in folate biosynthesis. The presence of the piperidine moiety may also facilitate interactions with neurotransmitter receptors, suggesting potential applications in neurology .

b. Antimicrobial Activity

The sulfonamide group is well-documented for its antibacterial properties. The compound's design allows for exploration against various bacterial strains, potentially leading to new antibiotics that can overcome resistance mechanisms prevalent in current therapeutics .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure and biological activity is vital for optimizing this compound's efficacy:

| Structural Feature | Potential Effect |

|---|---|

| Furan Ring | Enhances reactivity and biological interactions |

| Piperidine Moiety | Modulates receptor affinity and selectivity |

| Trifluoromethyl Group | Increases lipophilicity and improves pharmacokinetics |

These insights can guide future modifications to enhance therapeutic profiles or reduce side effects.

Case Studies

Several studies have highlighted the potential applications of compounds similar to this compound:

a. Anti-HIV Research

Compounds incorporating piperidine derivatives have shown promising results against HIV replication, suggesting that modifications to the structure could yield effective antiretroviral agents .

b. Inflammation Models

In vitro studies using carrageenan-induced paw edema in rats demonstrated that compounds with similar functionalities exhibited significant anti-inflammatory effects, indicating their potential use in treating inflammatory diseases .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Scaffold and Substituent Analysis

The compound shares structural similarities with several sulfonamide derivatives:

- N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (): Both compounds feature a trifluoromethylbenzenesulfonamide group, but the latter replaces the piperidine-furan acryloyl system with a pyridine-benzyloxy scaffold.

- 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): This analogue incorporates a chromenone-pyrazolopyrimidine system, enhancing π-π stacking interactions compared to the furan-piperidine core of the target compound .

Table 1: Structural Features of Selected Analogues

Computational Structural Similarity Assessment

Graph-based comparison methods () and hybrid approaches like GEM-Path (combining Tanimoto coefficients and subgraph matching) () are used to quantify structural similarity. The target compound’s piperidine and furan acryloyl groups introduce unique topological features, reducing Tanimoto similarity (<0.5) with simpler sulfonamide derivatives but increasing overlap with complex heterocyclic systems .

Electrophilicity and Reactivity

Electrophilicity, a key determinant of covalent binding, can be assessed via glutathione (GSH) conjugation models (). Structurally analogous compounds (e.g., E, F, G, H in ) show varying GSH binding half-lives due to differences in electron-withdrawing groups (e.g., -CF₃ vs. -NO₂). The trifluoromethyl group in the target compound likely enhances electrophilicity compared to methyl or methoxy analogues .

Pharmacophore and Binding Interactions

The piperidine moiety enables conformational flexibility, while the furan acryloyl group may engage in hydrophobic interactions. In contrast, rigid scaffolds like chromenone () prioritize planar stacking. Such differences influence target selectivity and bioavailability .

Methodological Advances in Compound Comparison

NMR and DFT-Based Predictions

highlights the use of B3LYP/6-31*G calculations to predict NMR chemical shifts, a method applicable to the target compound for validating structural assignments and comparing electronic environments with analogues .

Machine Learning and Similarity Searching

MACCS and ECFP4 fingerprints () enable large-scale similarity searches. The target compound’s unique substructures (e.g., furan acryloyl) would yield distinct Tanimoto coefficients compared to database compounds, aiding in virtual screening .

Q & A

Q. What are the key synthetic routes for (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Piperidine Functionalization: The piperidin-4-ylmethyl group is introduced via reductive amination or nucleophilic substitution, as seen in analogous sulfonamide syntheses .

- Acryloylation: (E)-3-(furan-2-yl)acryloyl chloride reacts with the piperidine intermediate under basic conditions (e.g., triethylamine) in THF or DCM .

- Sulfonylation: 3-(Trifluoromethyl)benzenesulfonyl chloride is coupled to the amine intermediate, often using HBTU as a coupling agent to enhance yield .

- Purification: Silica gel chromatography or recrystallization ensures >95% purity, confirmed by HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

Q. How are common impurities identified and removed during synthesis?

Methodological Answer:

- Impurities: Unreacted sulfonyl chloride, byproducts from incomplete acryloylation, or stereoisomers.

- Removal:

Advanced Research Questions

Q. How can reaction yield be optimized in multi-step synthesis?

Methodological Answer:

- Design of Experiments (DoE): Systematic variation of parameters (e.g., temperature, stoichiometry) to identify optimal conditions. For example, flow chemistry protocols reduce side reactions in acryloylation steps .

- Catalysis: Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) improves efficiency in furan-2-yl group introduction .

- Solvent Selection: THF enhances solubility of intermediates, reducing reaction time by 30% compared to DCM .

Q. How to resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

Methodological Answer:

- Validation: Cross-check experimental NMR shifts with density functional theory (DFT) calculations. For example, the trifluoromethyl group’s deshielding effect in NMR aligns with ACD/Labs predictions .

- Crystallographic Data: Resolve stereochemical ambiguities (e.g., E/Z isomerism) via X-ray structures, as done for piperidine derivatives .

- Multi-Technique Correlation: Compare IR carbonyl stretches (1650–1700 cm) with HPLC retention times to confirm acryloyl geometry .

Q. What computational approaches predict the compound’s reactivity and biological interactions?

Methodological Answer:

- Molecular Docking: Simulate binding to sulfonamide-targeted enzymes (e.g., carbonic anhydrase) using AutoDock Vina. The trifluoromethyl group’s hydrophobicity enhances binding affinity .

- MD Simulations: Assess metabolic stability by modeling CYP450 interactions, leveraging the furan ring’s susceptibility to oxidation .

- DFT Calculations: Predict reaction pathways for acryloylation, identifying transition states with Gibbs free energy barriers .

Q. How is stereochemistry controlled during synthesis (e.g., E/Z isomerism)?

Methodological Answer:

- Geometric Control: Use of (E)-configured acryloyl chloride and low-temperature conditions (-20°C) minimizes Z-isomer formation .

- Chiral Resolution: Diastereomeric salt formation (e.g., with L-tartaric acid) separates enantiomers in piperidine intermediates .

- Stereochemical Analysis: - NOESY confirms spatial proximity of furan and sulfonamide groups .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

Methodological Answer:

- Lipophilicity: LogP increases by ~1.5 units compared to non-fluorinated analogs, enhancing membrane permeability .

- Metabolic Stability: The CF group resists oxidative metabolism, confirmed in microsomal assays (t > 120 min) .

- Electron-Withdrawing Effects: Activates the sulfonamide for nucleophilic substitution, as shown in kinetic studies .

Data Contradiction Analysis Example

Scenario: Conflicting NMR signals for the piperidine C-4 methyl group.

Resolution:

Re-run NMR with higher field strength (600 MHz) to resolve overlapping peaks.

Compare with Crystallography: X-ray data from confirm the expected chemical environment.

Synthetic Repetition: Isolate the intermediate to rule out contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.